5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related pyridine derivatives typically involves condensation, cyclization, and substitution reactions. For instance, the synthesis of vitamin B6 derivatives, which share structural similarities with the compound , demonstrates the complexity and intricacy of synthesizing such molecules. These processes often involve isopropylidene protection, acid hydrolysis, and nuclear magnetic resonance studies to ensure correct structure and functionality (Tomita, Brooks, & Metzler, 1966).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are commonly employed to analyze the molecular structure of pyridine derivatives. These techniques provide insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the compound (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, including acylation, substitution, and cyclization. These reactions are influenced by the presence of functional groups and the molecular structure of the compound. For example, acylation reactions of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids illustrate the reactivity of such compounds under different conditions (Jones, Begley, Peterson, & Sumaria, 1990).
Physical Properties Analysis
The physical properties of pyridine derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular arrangement and interactions. Studies on lanthanide metal-organic frameworks constructed from pyridine derivatives have shed light on the diverse structural possibilities and their implications for physical properties (Song et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the behavior of pyridine derivatives in chemical reactions and potential applications. Investigations into the reactivity of pyrrole-2-carboxylic acid in Cu-catalyzed reactions highlight the influence of molecular structure on chemical properties and reactivity (Altman, Anderson, & Buchwald, 2008).
Scientific Research Applications
1. Structural Analysis and Hydrogen-Bonding
The compound exhibits interesting structural properties, particularly in its acid hydrate form. It forms centrosymmetric water-bridged hydrogen-bonding dimers, linked into two-dimensional sheets with intermolecular hydrogen-bonding interactions. This is significant in understanding the molecular interactions and packing in crystal structures (Ye & Tanski, 2020).
2. Application in Dye Synthesis
The compound has been used in the synthesis of heterocyclic dyes. Its combination with S/N-containing heterocyclic diazo salts and aniline derivatives leads to the production of carboxylic pyrazolone-based heterocyclic dyes. These dyes exhibit varying absorption properties depending on the type of heterocyclic rings and substituents, which is useful in the development of specialized dyes for various applications (Tao et al., 2019).
3. Synthesis of Trifluoromethyl-containing Compounds
It has been utilized in the synthesis of diastereomeric compounds with trifluoromethyl groups. This includes the synthesis of 2-(2'-pyridyl)-3-hydroxy-3,5-bis-trifluoromethyl-1-pyrrolines with high diastereoselectivity, a process that contributes to the field of organic synthesis and medicinal chemistry (Ohkura, Berbasov, & Soloshonok, 2003).
4. Ring-Chain Tautomerism Studies
The compound is involved in ring-chain tautomerism studies, particularly in the formation of derivatives having a 5-hydroxy-2-pyrazoline structure. This is significant in understanding the behavior of organic molecules under various conditions and can influence the development of new pharmaceuticals or materials (Pakalnis et al., 2014).
5. Extraction and Recovery Studies
The compound has applications in the field of chemical engineering, particularly in the extraction and recovery of pyridine-2-carboxylic acid. Studies have focused on optimizing extractant-diluent systems to improve distribution and reduce toxicity, contributing to more efficient and environmentally friendly chemical processes (Datta & Kumar, 2014).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXNJGKWSWRIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514274 | |
Record name | 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
CAS RN |
75369-61-8 | |
Record name | 5-Hydroxy-2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75369-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75369-61-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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